1-Pentyl-1H-indol-6-amine

Beschreibung

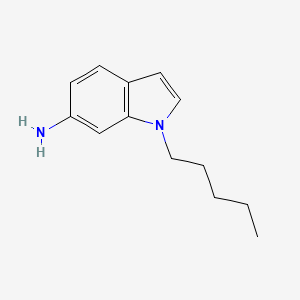

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C13H18N2 |

|---|---|

Molekulargewicht |

202.30 g/mol |

IUPAC-Name |

1-pentylindol-6-amine |

InChI |

InChI=1S/C13H18N2/c1-2-3-4-8-15-9-7-11-5-6-12(14)10-13(11)15/h5-7,9-10H,2-4,8,14H2,1H3 |

InChI-Schlüssel |

GNRISQJEFWNNTJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCN1C=CC2=C1C=C(C=C2)N |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization in Academic Investigations of 1 Pentyl 1h Indol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the structural analysis of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the characterization of indole (B1671886) derivatives. In the case of 1-Pentyl-1H-indol-6-amine, the ¹H NMR spectrum would exhibit characteristic signals for the pentyl chain protons, typically with the terminal methyl group appearing as a triplet around δ 0.9 ppm, and the methylene (B1212753) groups resonating as multiplets between δ 1.3 and 1.9 ppm. The methylene group attached to the indole nitrogen (N-CH₂) is expected to be deshielded, appearing as a triplet around δ 4.1-4.6 ppm. The aromatic protons on the indole ring would resonate in the region of δ 6.5-7.7 ppm, with their specific chemical shifts and coupling constants being influenced by the position of the amino group.

The ¹³C NMR spectrum provides complementary information, with the carbons of the pentyl group appearing in the aliphatic region (around δ 14-31 ppm). The carbon of the N-CH₂ group would be found further downfield, typically in the range of δ 44-48 ppm. The indole ring carbons would resonate in the aromatic region (approximately δ 100-140 ppm), with the carbon bearing the amino group and the carbons adjacent to the nitrogen atom showing characteristic shifts. For instance, in related N-pentylated indoles, the C-2 and C-3 carbons of the indole ring show distinct chemical shifts that are crucial for confirming the substitution pattern. mdpi.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pentyl-CH₃ | 0.8 - 0.9 | Triplet |

| Pentyl-(CH₂)₃ | 1.2 - 1.4 | Multiplet |

| Pentyl-NCH₂CH₂ | 1.7 - 1.9 | Multiplet |

| N-CH₂ | 4.1 - 4.6 | Triplet |

| Indole Aromatic-H | 6.5 - 7.7 | Multiplet |

| NH₂ | Broad Singlet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pentyl-CH₃ | ~14 |

| Pentyl-CH₂ | ~22 |

| Pentyl-CH₂ | ~29 |

| Pentyl-NCH₂CH₂ | ~30 |

| N-CH₂ | 44 - 48 |

| Indole Aromatic-C | 100 - 140 |

Quantitative NMR (q-NMR) is a valuable technique for determining the concentration of a substance without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. ¹H q-NMR has been successfully applied for the simultaneous quantification of indole alkaloids in complex mixtures, demonstrating its precision and accuracy. Current time information in Bangalore, IN.nih.govresearchgate.net This methodology could be readily adapted to determine the purity of this compound by integrating a well-resolved proton signal against a certified internal standard.

For fluorinated analogues of this compound, Fluorine-19 (¹⁹F) NMR would be an indispensable tool. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it ideal for the identification and quantification of fluorinated compounds, which are common in medicinal chemistry and new psychoactive substances.

For unambiguous assignment of all proton and carbon signals, especially in complex or novel derivatives, two-dimensional (2D) NMR techniques are employed. d-nb.info These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pentyl chain and the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the attachment of the pentyl group to the indole nitrogen and the position of the amino group on the indole ring.

The application of these techniques has been demonstrated in the detailed structural assignment of complex indole alkaloids and other related heterocyclic compounds. mdpi.comd-nb.info

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information based on fragmentation patterns.

GC-MS is a widely used technique in forensic and analytical chemistry for the separation and identification of volatile and semi-volatile compounds. In the analysis of 1-pentylindole derivatives, the gas chromatogram would show a peak at a specific retention time for this compound. The subsequent mass spectrum, generated by electron ionization (EI), would display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

The fragmentation pattern is key to its identification. For 1-pentylindole derivatives, common fragment ions include those resulting from the cleavage of the pentyl side chain. A prominent fragment often observed corresponds to the n-pentylindole fragment, which can provide evidence for the presence of both the indole core and the pentyl tail group. nih.gov The fragmentation of the indole ring itself can also produce characteristic ions. Studies on regioisomeric pentylindoles have shown that while many fragment ions are shared, the relative abundances of these ions can sometimes be used to differentiate between isomers. nih.govnih.gov

Table 3: Potential Key Fragment Ions in the EI-MS of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| [M]⁺ | Molecular Ion |

| [M - C₄H₉]⁺ | Loss of a butyl radical |

| [M - C₅H₁₁]⁺ | Loss of the pentyl radical |

| Indole-related fragments | Various fragments from the indole core |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in the confirmation of a new compound's identity. For this compound (C₁₃H₁₈N₂), HRMS would be used to measure the exact mass of the molecular ion and compare it to the calculated theoretical mass. This high degree of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental formulas. HRMS is routinely used in the characterization of new synthetic cannabinoids and other designer drugs to provide unambiguous identification. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Fragmentation Pattern Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful analytical techniques for the identification and structural elucidation of compounds in complex mixtures. nih.gov In the context of this compound and its derivatives, these methods are indispensable for confirming molecular weight and mapping fragmentation pathways, which is crucial for distinguishing between isomers and identifying metabolites. helsinki.firesearchgate.net

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For compounds like this compound, a reverse-phase LC setup is typically employed, which separates compounds based on their hydrophobicity. Following separation, the analyte is ionized, most commonly using electrospray ionization (ESI), which is a soft ionization technique that typically leaves the molecular ion intact. ncsu.edu This allows for the determination of the molecular weight with high accuracy.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) and analyzing the resulting product ions. uab.edu This process, often involving collision-induced dissociation (CID), generates a characteristic fragmentation spectrum that acts as a structural fingerprint for the molecule. ncsu.edunih.gov

For this compound, the fragmentation pattern is expected to be influenced by the stability of the indole ring and the nature of its substituents. The N-pentyl group and the 6-amino group are key features that direct the fragmentation. The highly aromatic character of the substituted indole provides significant molecular stability, often resulting in an intense molecular ion peak. researchgate.net

Key fragmentation pathways for 1-pentyl-indoles typically involve the cleavage of the pentyl chain. The fragmentation of C-C bonds in the alkyl chain is common, leading to a series of carbocations with decreasing mass (e.g., hexyl, pentyl, butyl, propyl cations). msu.edu Alpha-cleavage next to the indole nitrogen is also a predominant fragmentation route for N-alkylated indoles. miamioh.edu The presence of the amino group on the indole ring can also influence the fragmentation, potentially leading to characteristic losses.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Postulated Neutral Loss | Description of Fragmentation |

| 217.17 | 146.09 | C₅H₁₁ | Cleavage of the N-pentyl group (alpha-cleavage) |

| 217.17 | 131.08 | C₅H₁₀NH | Loss of the pentyl group and amine functionality from the indole ring |

| 217.17 | 117.07 | C₅H₁₁NH₂ | Loss of the pentyl group and exocyclic amino group |

| 217.17 | 160.13 | C₄H₉ | Loss of a butyl radical from the pentyl chain |

| 217.17 | 146.12 | C₅H₁₁ | Loss of the entire pentyl side chain |

This table is generated based on general fragmentation principles for N-alkylated aminoindoles and related structures. Actual experimental data may vary.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. For the structural characterization of this compound, FTIR provides valuable information about the functional groups present in the molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies of these vibrations are characteristic of the bonds and functional groups within the molecule. spectroscopyonline.com

The FTIR spectrum of an indole derivative is characterized by several key absorption bands. researchgate.net For this compound, the spectrum would be a composite of the vibrations of the indole ring, the N-pentyl group, and the amino group. The N-H stretching of the secondary amine in the indole ring is typically observed in the region of 3400-3300 cm⁻¹. ucla.edu The C-H stretching vibrations of the pentyl group and the aromatic ring are expected in the 3100-2850 cm⁻¹ range. libretexts.org The C=C stretching vibrations within the aromatic indole ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the amino group at the 6-position would introduce N-H bending vibrations, typically around 1650-1580 cm⁻¹.

Table 2: Predicted FTIR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino group) | Stretch | 3500 - 3300 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 2950 - 2850 | Strong |

| C=C (Aromatic ring) | Stretch | 1600 - 1450 | Medium-Strong |

| N-H (Amino group) | Bend | 1650 - 1580 | Medium |

| C-N | Stretch | 1350 - 1250 | Medium |

| C-H (Aromatic) | Out-of-plane bend | 900 - 675 | Strong |

This table is generated based on characteristic infrared absorption frequencies for functional groups found in aminoindoles and N-alkylated indoles. ucla.edulibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum provides information about the electronic structure of a molecule, particularly the nature of its chromophores. acs.org

The indole ring system is a chromophore that exhibits characteristic UV absorption. The UV spectrum of indole itself typically shows two main absorption bands, one around 260-290 nm and a stronger one around 210-220 nm, corresponding to π-π* transitions. The position and intensity of these bands are sensitive to substitution on the indole ring.

For this compound, the presence of the amino group at the 6-position is expected to have a significant effect on the UV-Vis spectrum. As an electron-donating group, the amino substituent will likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on 6-aminoindole (B160974) have shown characteristic absorption spectra. researchgate.net The N-pentyl group, being an alkyl substituent, is expected to have a minor effect on the electronic transitions compared to the amino group.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Methanol | ~220 | High | π → π |

| Methanol | ~280 | Moderate | π → π |

| Methanol | ~310 | Low | n → π* |

This table is generated based on the known UV-Vis spectra of 6-aminoindole and the expected influence of an N-alkyl substituent. researchgate.net

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is a definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline material. libretexts.org This method relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a single crystal. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional map of electron density can be generated, from which the precise coordinates of each atom in the molecule can be determined.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous structural confirmation. The analysis would yield precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. While obtaining a suitable crystal can be a challenge, the structural information it provides is unparalleled. researchgate.net

Although a specific crystal structure for this compound is not publicly available, studies on related N-aminoindoles and other indole derivatives demonstrate the power of this technique. acs.orgresearchgate.net For example, the crystal structure of an N-acylated aminoindole has been reported, providing detailed insights into its molecular geometry and stereochemistry. acs.org

Table 4: Structural Information Obtainable from Single Crystal X-ray Diffraction

| Structural Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. | Defines the fundamental packing symmetry of the molecules. |

| Molecular Geometry | Precise bond lengths, bond angles, and torsion angles. | Confirms the connectivity and provides the exact 3D shape of the molecule. |

| Molecular Conformation | The spatial arrangement of atoms, including the orientation of the pentyl chain relative to the indole ring. | Reveals the preferred solid-state conformation. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, and π-stacking interactions between adjacent molecules. | Explains the stability of the crystal lattice and influences physical properties. |

| Absolute Configuration | The absolute stereochemistry of chiral molecules. | Crucial for enantiomerically pure samples, although this compound is achiral. |

Computational and Theoretical Chemistry Investigations of 1 Pentyl 1h Indol 6 Amine and Indole Systems

Molecular Energetics and Reactivity Studies

Computational methods are indispensable for determining the thermodynamic properties that govern the energetics and reactivity of molecules.

The standard molar enthalpy of formation (ΔfH°) is a key thermodynamic quantity that indicates the stability of a compound. For complex molecules where experimental determination can be challenging, quantum chemical methods provide a reliable alternative. niscpr.res.in DFT calculations, often using isodesmic reactions, can be employed to compute the gas-phase enthalpies of formation for substituted indoles. niscpr.res.inniscpr.res.in An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved, which helps to cancel out systematic errors in the calculation.

Bond dissociation enthalpy (BDE) is the energy required to break a specific bond homolytically. ucsb.edu For 1-Pentyl-1H-indol-6-amine, the N-H bond dissociation enthalpy of the amino group is a critical parameter for understanding its antioxidant potential and its role in radical reactions. DFT calculations have been successfully used to predict BDEs for substituted anilines, a related class of aromatic amines. nih.gov These studies show that the BDE is sensitive to the electronic effects of other substituents on the aromatic ring; electron-donating groups tend to weaken the N-H bond, while electron-withdrawing groups strengthen it. nih.gov

Ionization energy (IE) is the energy required to remove an electron from a molecule. It is fundamental to understanding a molecule's behavior in electron transfer reactions and its photoionization dynamics. nih.gov Theoretical methods can calculate both adiabatic and vertical ionization energies. nih.gov The ionization threshold for indole (B1671886) in solution has been reported in the range of 4.28–4.35 eV. nih.gov The presence of the electron-donating pentyl and amino groups on this compound would be expected to lower its ionization energy compared to the parent indole molecule.

Table 2: Calculated Energetic Properties for Aniline and Phenol Derivatives This data, derived from related aromatic systems, illustrates the impact of substituents on key energetic parameters relevant to this compound. Values are in kcal/mol. nih.gov

| Compound | Substituent (Y) | N-H or O-H ΔBDE (kcal/mol) | Correlation Functional (ρ+) |

| 4-YC₆H₄NH₂ | H | 0.0 | 4.6 |

| 4-YC₆H₄NH₂ | OCH₃ (EDG) | -2.6 | 4.6 |

| 4-YC₆H₄NH₂ | CN (EWG) | +4.6 | 4.6 |

| 4-YC₆H₄OH | H | 0.0 | 6.5 |

| 4-YC₆H₄OH | OCH₃ (EDG) | -4.4 | 6.5 |

| 4-YC₆H₄OH | CN (EWG) | +5.7 | 6.5 |

Note: ΔBDE is the difference relative to the unsubstituted compound (Y=H). EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. The ρ+ value from a Hammett plot indicates the sensitivity of the BDE to substituent electronic effects.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analyses for Reactive Sites

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For indole systems, the HOMO is typically distributed over the pyrrole (B145914) ring, making it electron-rich and susceptible to electrophilic substitution, most commonly at the C3 position. ic.ac.uk The introduction of substituents on the indole ring can significantly alter the energy and distribution of these frontier orbitals. In the case of this compound, the pentyl group at the N1 position and the amino group at the C6 position are both considered electron-donating groups. These substituents are expected to increase the electron density of the indole ring system, thereby raising the energy of the HOMO and making the molecule more reactive towards electrophiles. Computational studies on substituted indoles have shown that electron-donating groups generally lead to a bathochromic (red) shift in the absorption spectrum, which is consistent with a smaller HOMO-LUMO gap. researchgate.netchemrxiv.org

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule and is highly effective for identifying sites for intermolecular interactions. The MEP map displays regions of negative potential (red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. In a typical indole molecule, the region around the pyrrole ring, particularly the C3 position, exhibits a negative electrostatic potential, confirming its nucleophilic character. For this compound, the presence of the 6-amino group is expected to create a significant region of negative potential around the benzene (B151609) part of the indole ring, in addition to the inherent nucleophilicity of the pyrrole ring. The nitrogen atom of the amino group itself would be a site of high negative potential, indicating its potential role in hydrogen bonding.

| Property | Unsubstituted Indole (Reference) | Predicted for this compound | Rationale |

|---|---|---|---|

| HOMO Energy | Relatively Lower | Higher | Electron-donating effect of pentyl and amino groups. |

| LUMO Energy | Relatively Higher | Slightly Lowered or Unchanged | Substituent effects are generally more pronounced on the HOMO. |

| HOMO-LUMO Gap | Larger | Smaller | Increased HOMO energy leads to a smaller energy gap and higher reactivity. |

| Most Nucleophilic Site (MEP) | C3 Position | C3 Position and N atom of the 6-amino group | Negative potential localized on the pyrrole ring and the amino substituent. |

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is instrumental in drug discovery for understanding ligand-receptor interactions and for virtual screening of potential drug candidates. Indole derivatives are known to interact with a wide range of biological targets, including serotonin (B10506) receptors, due to their structural similarity to the endogenous neurotransmitter serotonin. nih.govtaylorandfrancis.com

For this compound, an indolamine derivative, docking studies would likely target receptors such as the serotonin 5-HT receptors. wikipedia.org In simulations with these G protein-coupled receptors (GPCRs), a common binding motif for indolamines involves a crucial salt bridge formation. nih.gov The protonatable nitrogen atom of the ligand (in this case, the 6-amino group) is predicted to form a strong ionic interaction with a conserved aspartic acid residue, such as Asp 3.32, which serves as a primary anchoring point. nih.gov

Beyond this key interaction, the indole scaffold itself is predicted to penetrate deep into the hydrophobic pocket of the receptor. nih.gov This pocket is often lined with aromatic and hydrophobic residues like tryptophan (Trp 6.48) and phenylalanine (Phe 6.51, Phe 6.52), allowing for favorable pi-stacking and van der Waals interactions with the indole ring. The N1-pentyl group would likely orient itself within a hydrophobic sub-pocket, further stabilizing the ligand-receptor complex. The specific binding pose would be determined by the collective contribution of these interactions, aiming for the lowest binding free energy. Computational tools can predict several possible binding poses, which are then scored based on their energetic favorability. up.ac.zanih.gov

| Ligand Moiety | Receptor Residues (Example) | Type of Interaction | Predicted Contribution |

|---|---|---|---|

| 6-Amino Group | Asp 3.32 | Salt Bridge / Hydrogen Bond | Major anchoring interaction. |

| Indole Ring | Trp 6.48, Phe 6.51, Phe 6.52 | Pi-Stacking / Hydrophobic | Stabilization within the binding pocket. |

| Indole N-H | Thr 3.37 | Hydrogen Bond | Directional interaction contributing to specificity. nih.gov |

| N1-Pentyl Chain | Hydrophobic pocket residues | Hydrophobic / Van der Waals | Increased binding affinity through hydrophobic collapse. |

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For this compound, the major sources of conformational flexibility are the rotation around the single bonds of the N1-pentyl chain. Computational methods like molecular mechanics can be used to explore the potential energy surface and identify the preferred dihedral angles of this alkyl chain. core.ac.uk While the pentyl chain can adopt numerous conformations, it is likely to favor extended or partially folded conformations that minimize steric hindrance.

Regioselectivity Prediction through Computational Approaches

Computational chemistry provides powerful tools for predicting the regioselectivity of chemical reactions, which is the preference for bond formation at one position over another. For indole, electrophilic substitution is a cornerstone reaction, and it predominantly occurs at the C3 position of the pyrrole ring. ic.ac.uk This preference can be rationalized through computational analysis of the reaction mechanism.

By calculating the energies of the potential intermediates (Wheland intermediates) formed upon electrophilic attack at different positions (C2, C3, C4, C5, C6, C7), it can be shown that the intermediate resulting from attack at C3 is the most stable. This is because the positive charge is delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene ring. Computational studies, often using Density Functional Theory (DFT), can quantify these energy differences and thus predict the major product. rsc.org

Furthermore, FMO theory and MEP analysis, as discussed in section 4.2.3, can also be used to predict regioselectivity. The site with the highest HOMO coefficient and the most negative electrostatic potential is predicted to be the most reactive towards electrophiles. For the parent indole, both methods point to the C3 position. The presence of the N1-pentyl and C6-amino groups in this compound is expected to further activate the ring towards electrophilic substitution, but the inherent preference for the C3 position is likely to be maintained or even enhanced. However, under certain reaction conditions or with specific reagents, functionalization at other positions, such as C2 or C7, can be achieved, and computational models can help elucidate the factors that govern this switch in regioselectivity. nih.govrsc.orgresearchgate.netnih.gov For instance, DFT computations can model the transition states for different reaction pathways, and the pathway with the lowest activation energy will correspond to the kinetically favored product. researchgate.netacs.org

| Position of Attack | Predicted Relative Stability of Intermediate | Computational Rationale |

|---|---|---|

| C3 | Most Stable | Charge delocalization maintained across the benzene ring and nitrogen atom. Lowest energy Wheland intermediate. |

| C2 | Less Stable | Positive charge localized on nitrogen, disrupting aromaticity more significantly. |

| C6/Benzene Ring | Least Stable | Attack on the benzene ring disrupts its aromaticity, which is energetically costly. The 6-amino group directs ortho/para, but C3 remains more nucleophilic. |

Structure Activity Relationship Sar Studies and Rational Derivative Design for 1 Pentyl 1h Indol 6 Amine Analogues

Indole (B1671886) Core Substituent Effects on Receptor Binding and Functional Activity

The indole nucleus is a privileged scaffold in drug discovery, and its substitution pattern profoundly influences the pharmacological profile of its derivatives. In the context of cannabimimetic indoles, modifications to the indole ring at positions 2, 4, 5, 6, and 7 have been extensively studied to determine their effect on receptor affinity and efficacy.

Research into indol-3-yl-tetramethylcyclopropyl ketones and chloroindole analogues of MDMB-CHMICA has shown that the position of a substituent on the indole core is a critical determinant of receptor affinity. mdpi.com For instance, substitutions at the 5-position of the indole ring with groups like bromine, fluorine, or methyl have been reported to be detrimental to binding affinity and functional activity at the CB1 receptor. mdpi.com In one study, chlorination at the 4 and 5-positions of the indole core in an MDMB-CHMICA analogue significantly reduced its binding affinity for the human CB1 (hCB1) receptor. mdpi.com

Conversely, substitutions at other positions can maintain or even enhance receptor interaction. The same study on chloroindole analogues found that placing the chlorine atom at the 2, 6, or 7-positions largely retained the high binding affinity of the parent compound for the hCB1 receptor. mdpi.com This suggests that the regions around positions 2, 6, and 7 of the indole core are more tolerant of substitution. Specifically for position 6, a chloro-substituted indol-3-yl-tetramethylcyclopropyl ketone analogue displayed a high affinity (Ki = 14 nM) for the hCB1 receptor, in stark contrast to its 5-chloro counterpart (Ki = 512 nM). mdpi.com Similarly, a 2-methyl substituent has been observed to slightly decrease affinity at the CB1 receptor, while larger groups at this position cause a considerable drop in affinity. nih.gov

These findings indicate that while the indole core itself is essential, its electronic and steric profile, dictated by its substituents, fine-tunes the interaction with the receptor's binding pocket. The tolerance for substitution at the C6 position is particularly relevant for analogues of 1-pentyl-1H-indol-6-amine, suggesting that the 6-amino group could be a viable point for modification to modulate activity.

Table 1: Effect of Indole Core Chlorination on hCB1 Receptor Binding Affinity

| Compound | Substitution Position | hCB1 Binding Affinity (Ki, nM) |

|---|---|---|

| MDMB-CHMICA | Unsubstituted | 8.3 |

| 2-chloro-MDMB-CHMICA | 2-Chloro | 10.3 |

| 4-chloro-MDMB-CHMICA | 4-Chloro | 148 |

| 5-chloro-MDMB-CHMICA | 5-Chloro | 179 |

| 6-chloro-MDMB-CHMICA | 6-Chloro | 13.9 |

| 7-chloro-MDMB-CHMICA | 7-Chloro | 13.2 |

Data sourced from studies on MDMB-CHMICA analogues. mdpi.com

N-Alkyl Chain Modifications and Their Influence on Receptor Affinity and Efficacy

The N-1 substituent of the indole ring is a key pharmacophoric element, engaging in crucial hydrophobic interactions within the receptor binding pocket. The length and composition of this alkyl chain significantly modulate receptor affinity and selectivity.

Extensive SAR studies have demonstrated that for many series of cannabimimetic indoles, an N-alkyl chain of four to six carbons is optimal for high affinity at the CB1 receptor. nih.govunodc.orgnih.gov Specifically, a 1-pentyl group is frequently associated with maximal CB1 receptor affinity. nih.govnih.gov The affinity tends to decrease dramatically when the N-alkyl substituent has three or fewer carbons or more than six carbons. nih.gov For example, in one series of N-alkylated indoles, binding affinity for the CB2 receptor increased nearly 20-fold when moving from an ethyl to a propyl substituent, with maximal potencies for both CB1 and CB2 receptors observed with butyl, pentyl, and hexyl chains. nih.gov

Further modifications to the optimal pentyl chain have been explored to enhance potency. The replacement of the N-pentyl group with an N-5-fluoropentyl chain has been shown to substantially increase CB1 affinity in several classes of synthetic cannabinoids, including both indole and indazole derivatives. unodc.orgnih.gov This enhancement is attributed to favorable interactions of the fluorine atom within the binding site.

These consistent findings underscore the importance of the N-1 pentyl chain in anchoring the ligand within the receptor. The hydrophobic pocket accommodating this chain appears to be sterically constrained, favoring a specific length for optimal interaction and subsequent receptor modulation.

Table 2: Influence of N-1 Alkyl Chain Length on Cannabinoid Receptor Binding Affinity

| Compound Series | N-1 Alkyl Chain | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|---|

| Naphthoylindoles | Propyl | 55.7 | 13.8 |

| Naphthoylindoles | Butyl | 16.4 | 6.5 |

| Naphthoylindoles | Pentyl | 9.0 | 4.0 |

| Naphthoylindoles | Hexyl | 11.5 | 4.0 |

Data represents selected compounds from JWH series to illustrate the trend. nih.gov

Pharmacophore Elucidation for Targeted Ligand Development

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For cannabimimetic indoles, pharmacophore models have been developed by comparing the structures of highly active compounds with their inactive counterparts to identify the key features necessary for cannabinoid receptor recognition and activation. nih.govresearchgate.net

The generally accepted pharmacophore for this class of ligands includes three main components:

The Indole Core: This planar aromatic system is believed to engage in crucial aromatic stacking interactions (pi-pi stacking) with aromatic amino acid residues, such as tryptophan and phenylalanine, within the transmembrane helices of the cannabinoid receptors. nih.govresearchgate.net

The N-1 Alkyl Chain: As discussed previously, this lipophilic tail is a critical element. The pharmacophore model defines a specific hydrophobic pocket that accommodates this chain. The optimal length of five carbons suggests a defined size and shape for this pocket, where the pentyl group achieves the most extensive and favorable van der Waals contacts. nih.govunodc.org

The C-3 Substituent: In many potent synthetic cannabinoids (e.g., the JWH series), the C-3 position is occupied by a bulky acyl group, such as a naphthoyl or adamantoyl moiety. nih.govnih.gov This group often acts as a key interaction point, potentially forming hydrogen bonds via its carbonyl oxygen or engaging in further steric and hydrophobic interactions that are critical for high-affinity binding. nih.gov

Computational modeling and receptor docking studies have refined these models, suggesting that these ligands bind primarily through aromatic stacking and hydrophobic interactions, with hydrogen bonding playing a less dominant but still significant role for some analogues. nih.govresearchgate.net Elucidating this pharmacophore is essential for the rational design of new molecules, allowing chemists to target specific receptors by ensuring new designs incorporate these key structural features.

Design and Synthesis of Novel Indole Analogues for Specific Receptor Modulation

The ultimate goal of SAR and pharmacophore studies is to enable the rational design and synthesis of novel compounds with improved or specific pharmacological properties. By understanding which structural modifications lead to desired changes in activity, chemists can move beyond random screening and purposefully create molecules with targeted profiles, such as enhanced selectivity for one receptor subtype over another (e.g., CB2 vs. CB1) or specific functional outcomes (e.g., agonist, antagonist, or allosteric modulator).

The design process leverages the knowledge gained from SAR. For example, to create a selective CB2 ligand, a common strategy involves starting with a known cannabimimetic scaffold and introducing modifications that are known to decrease CB1 affinity while maintaining or increasing CB2 affinity. Studies have shown that a 1-propyl substituent on the indole nitrogen, while reducing CB1 affinity compared to a pentyl group, can confer CB2 selectivity. nih.gov This principle was used in the development of compounds like JWH-015. nih.gov

The synthesis of these novel analogues typically involves multi-step chemical reactions. For N-1 substituted indoles, a common first step is the alkylation of the indole nitrogen with an appropriate alkyl halide (e.g., 1-bromopentane (B41390) to install the pentyl chain). nih.gov Subsequent steps would then build out the rest of the molecule, for instance, by introducing the desired substituent at the C-3 or C-6 position. The design of novel indole analogues of indanocine (B1236079) for antiproliferative activity and tacrine-indole hybrids for Alzheimer's disease treatment are examples of how the versatile indole scaffold can be rationally adapted to target diverse biological systems beyond cannabinoid receptors. rsc.orgnih.gov This rational, iterative process of design, synthesis, and biological evaluation is the engine of modern drug discovery.

Q & A

Q. Q1. What are the standard synthetic routes for 1-Pentyl-1H-indol-6-amine, and how can intermediates be characterized?

Methodological Answer: this compound can be synthesized via alkylation of the indole nitrogen using pentyl halides under basic conditions (e.g., NaH in DMF). Key intermediates, such as 6-nitro-1H-indole derivatives, require catalytic hydrogenation (H₂/Pd-C) to reduce nitro groups to amines. Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton integration .

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- FT-IR to identify NH₂ stretching vibrations (~3350 cm⁻¹).

Note: Always validate purity via HPLC (C18 column, acetonitrile/water gradient) before proceeding to biological assays .

Q. Q2. What analytical techniques are recommended for verifying the structural integrity of 1-Pentyl-1H-indol-amine derivatives?

Methodological Answer:

- X-ray crystallography (if crystalline) for unambiguous structural confirmation .

- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling in the pentyl chain and indole ring .

- Elemental analysis for C, H, N content (±0.4% tolerance) to confirm stoichiometry .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data (e.g., unexpected NH₂ proton splitting in NMR)?

Methodological Answer: Contradictions may arise from tautomerism, solvent effects, or impurities. To address:

Variable-temperature NMR to observe dynamic processes (e.g., amine proton exchange).

Deuterium exchange experiments : Add D₂O; disappearance of NH₂ signals confirms amine protons .

Comparative analysis with literature data for analogous indole derivatives (e.g., 5-CHLORO-1H-INDOL-6-AMINE, CAS 873055-23-3) .

Theoretical calculations (DFT) to predict chemical shifts and compare with experimental data .

Q. Q4. How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

Q. Q5. What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:

- Storage conditions :

- Stability testing :

Q. Q6. How can researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer: Discrepancies may stem from assay conditions or compound purity. Mitigation strategies include:

Standardize protocols : Adhere to OECD/ICH guidelines for pharmacological assays .

Purity verification : Require ≥95% purity (HPLC) and disclose batch-to-batch variability .

Replicate experiments : Use independent labs to validate findings (e.g., interlaboratory studies) .

Q. Q7. What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP calculation : Use software like MarvinSketch (ChemAxon) or EPI Suite for octanol-water partition coefficients .

- ADMET prediction : Tools like SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .

- Molecular docking : AutoDock Vina for preliminary binding affinity studies at target receptors (e.g., CB1/CB2) .

Data Reproducibility and Validation

Q. Q8. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Detailed documentation : Record exact equivalents, reaction times, and purification steps (e.g., column chromatography gradients) .

- Batch consistency : Characterize ≥3 independent batches via NMR and HPLC to confirm reproducibility .

- Open data sharing : Deposit spectral data in public repositories (e.g., PubChem or Zenodo) for peer validation .

Q. Q9. What are the best practices for handling contradictions in toxicological data?

Methodological Answer:

- Tiered testing : Start with in vitro models (e.g., Ames test for mutagenicity), then proceed to in vivo studies (rodent LD₅₀) .

- Negative controls : Include known non-toxic analogs (e.g., 1-methyl-1H-indazol-6-amine) to benchmark results .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., using RevMan or Cochrane tools) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.